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Compound of Interest

Compound Name: 1,3-Diazido-2-methylbenzene

Cat. No.: B15168367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 1,3-Diazido-2-methylbenzene. Due to the limited availability of direct experimental data for

this specific compound, this document presents predicted spectroscopic data based on the

analysis of structurally related compounds and established principles of NMR, IR, and Mass

Spectrometry. This guide also includes generalized experimental protocols for acquiring such

data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 1,3-Diazido-2-methylbenzene. These predictions are derived from the known spectroscopic

behavior of aryl azides, methylbenzenes, and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1,3-Diazido-2-methylbenzene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.4 Triplet 1H H-5

~ 6.9 - 7.1 Doublet 2H H-4, H-6

~ 2.2 - 2.4 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 1,3-Diazido-2-methylbenzene

Chemical Shift (δ, ppm) Assignment

~ 140 - 145 C1, C3 (C-N₃)

~ 130 - 135 C2 (C-CH₃)

~ 128 - 132 C5

~ 118 - 122 C4, C6

~ 15 - 20 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,3-Diazido-2-methylbenzene
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium-Weak Aromatic C-H Stretch

~ 2950 - 2850 Medium-Weak Aliphatic C-H Stretch (-CH₃)

~ 2150 - 2100 Strong, Sharp Azide (N₃) Asymmetric Stretch

~ 1600 - 1580 Medium Aromatic C=C Stretch

~ 1480 - 1450 Medium Aromatic C=C Stretch

~ 1250 - 1200 Medium Azide (N₃) Symmetric Stretch

~ 800 - 750 Strong
Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1,3-Diazido-2-methylbenzene (Electron

Ionization)

m/z Relative Intensity Assignment

174 Moderate [M]⁺ (Molecular Ion)

146 High [M - N₂]⁺

118 High [M - 2N₂]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic

compounds like 1,3-Diazido-2-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the

sample is fully dissolved; if not, filter the solution to remove any particulate matter.[2]

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are

typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument and ATR Crystal Cleaning: Ensure the spectrometer is properly calibrated and the

ATR crystal surface is clean.[3] A common cleaning procedure involves wiping the crystal

with a solvent-moistened, non-abrasive cloth.

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

ambient atmosphere.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[3][4]

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the

sample and the crystal surface.[3]
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Spectrum Acquisition: Acquire the infrared spectrum. Co-adding multiple scans (e.g., 16 or

32) will improve the signal-to-noise ratio.

Data Processing: The software will automatically perform a background subtraction. The

resulting spectrum will show the infrared absorbance or transmittance of the sample as a

function of wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography. The sample is vaporized by heating in a high vacuum environment.[5][6]

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[6][7][8] This causes the molecules to ionize, primarily forming a

radical cation (the molecular ion), and to fragment into smaller, charged species.[7][8]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1,3-Diazido-2-methylbenzene.
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Spectroscopic Analysis Workflow for 1,3-Diazido-2-methylbenzene

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis of 1,3-Diazido-2-methylbenzene

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI-MS)

NMR Data Interpretation:
- Chemical Shifts

- Integration
- Multiplicity

IR Data Interpretation:
- Functional Group Identification

(Azide, Aromatic, Alkyl)

MS Data Interpretation:
- Molecular Ion Peak

- Fragmentation Pattern

Structure Confirmation of
1,3-Diazido-2-methylbenzene

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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